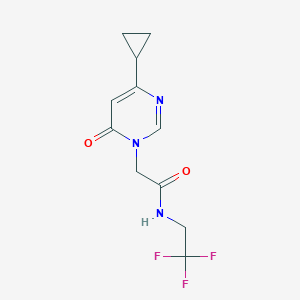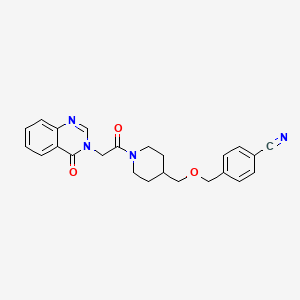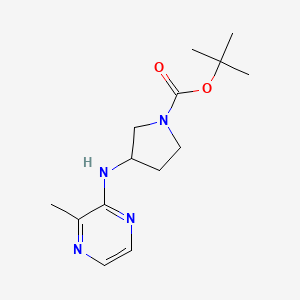
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a treatment for autoimmune diseases. It was discovered by Pfizer and later licensed to Takeda Pharmaceuticals. The drug acts as a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide acts as a selective inhibitor of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells, leading to a decrease in inflammation and disease activity.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). The drug also reduces the activity of immune cells such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In clinical trials, this compound has been shown to improve disease activity scores and reduce the incidence of flares in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a well-characterized small molecule drug that has been extensively studied in preclinical and clinical trials. It has a well-defined mechanism of action and has shown promising results in reducing disease activity in autoimmune diseases. However, the drug has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of this compound in patients with autoimmune diseases. Additionally, this compound may have potential for the treatment of other inflammatory conditions, such as asthma and multiple sclerosis.
Métodos De Síntesis
The synthesis of 2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves several steps, starting with the reaction of 4-cyclopropyl-6-hydroxypyrimidine with 2,2,2-trifluoroethylamine to form 2-(4-cyclopropyl-6-aminopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. This intermediate is then reacted with acetic anhydride to form this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown promising results in reducing disease activity and improving symptoms in these conditions.
Propiedades
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)5-15-9(18)4-17-6-16-8(3-10(17)19)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZAWYWKFJXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)


![5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2902902.png)
![N-Ethyl-N-[2-[(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2902903.png)

![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
![3-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2902910.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2902913.png)
![6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2902914.png)

![4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2902917.png)